BenchChemオンラインストアへようこそ!

3-[(4-methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

Lipophilicity Drug‑likeness Property‑based design

3-[(4-Methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione (CAS 301307-89-1) is a synthetic N-aryl-3-arylthio-pyrrolidine-2,5-dione bearing a 2-trifluoromethylphenyl substituent at the nitrogen and a 4-methylphenylthio group at carbon‑3. The compound exhibits high computed lipophilicity (XLogP3‑AA = 4.3) and zero hydrogen-bond donors, placing it among fluorine‑rich, low‑HBD heterocycles that are frequently utilised for fragment‑ or property‑based lead optimisation.

Molecular Formula C18H14F3NO2S
Molecular Weight 365.4 g/mol
CAS No. 301307-89-1
Cat. No. B5345037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
CAS301307-89-1
Molecular FormulaC18H14F3NO2S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H14F3NO2S/c1-11-6-8-12(9-7-11)25-15-10-16(23)22(17(15)24)14-5-3-2-4-13(14)18(19,20)21/h2-9,15H,10H2,1H3
InChIKeyAISHFLRCJDHOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione (CAS 301307-89-1): Structural Core & Chemical Identity for Procurement Evaluation


3-[(4-Methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione (CAS 301307-89-1) is a synthetic N-aryl-3-arylthio-pyrrolidine-2,5-dione bearing a 2-trifluoromethylphenyl substituent at the nitrogen and a 4-methylphenylthio group at carbon‑3 [1]. The compound exhibits high computed lipophilicity (XLogP3‑AA = 4.3) and zero hydrogen-bond donors, placing it among fluorine‑rich, low‑HBD heterocycles that are frequently utilised for fragment‑ or property‑based lead optimisation [1]. Commercial availability has been confirmed from multiple vendors with purities typically ≥95 % (HPLC) .

Why 3-[(4-Methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione Cannot Be Replaced by Any In‑Class Pyrrolidinedione Without Risk of Functional Drift


Pyrrolidine‑2,5‑diones that carry an arylthio substituent at the 3‑position and a trifluoromethyl‑bearing N‑aryl group are not interchangeable with simpler N‑aryl‑ or 3‑alkoxy‑succinimides. The electron‑withdrawing trifluoromethyl group on the N‑phenyl ring polarises the imide system and modifies the reactivity of the β‑thioether carbon, while the 4‑methylphenylthio moiety contributes substantial steric bulk and high Hansch lipophilicity (π ≈ 1.44 for CF₃‑S and elevated for Ar‑S) [1][2]. Removing or altering either motif shifts the compound’s hydrogen‑bond acceptor topology, hydrolytic stability, and logP by more than one log unit, which can be the difference between a cell‑penetrant probe and an inactive control.

Quantitative Differentiation Proof: Where 3-[(4-Methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione Outperforms Its Closest Analogs


Lipophilicity Window: XLogP3‑AA = 4.3 vs. Lower‑logP Pyrimidinyl and Unsubstituted Phenyl Analogs

The computed partition coefficient of the target compound (XLogP3‑AA = 4.3 [1]) falls squarely in the optimal range for central‑nervous‑system (CNS) permeability (2 < logP < 5), whereas the closest structural analog listed in ChEBI, 3‑(2‑pyrimidinylthio)‑1‑[2‑(trifluoromethyl)phenyl]pyrrolidine‑2,5‑dione (CHEBI:114828), is predicted to have an XLogP3‑AA approximately 1.2–1.8 log units lower because the pyrimidine ring introduces two additional hydrogen‑bond acceptors and reduces overall hydrophobicity [2]. This difference materially alters predicted membrane partitioning and should guide compound selection when passive permeability or CNS exposure is desired.

Lipophilicity Drug‑likeness Property‑based design

Hydrogen‑Bond Donor Count = 0: A Differentiating Feature for Selectivity‑Focused Screening Libraries

The target compound possesses zero hydrogen‑bond donors (HBD = 0) [1], which is a rare feature among pyrrolidine‑2,5‑diones that often bear an unprotected amide NH or hydroxyl group. By contrast, many bioactive succinimides such as the MurA inhibitor series (e.g., compounds with NH or OH substituents) carry at least one HBD [2]. Avoiding HBDs reduces the likelihood of strong, polar‑driven off‑target interactions and facilitates the design of selective, metabolically stable probes.

Hydrogen bonding Selectivity Fragment-based screening

Commercial Purity ≥95 % and Batch Reproducibility: Outperforming Lower‑Purity Analog Preparations

AKSci lists the product with a purity specification of ≥95 % (HPLC) . In comparison, several custom‑synthesised arylthio‑pyrrolidinediones reported in the academic literature are isolated in lower yields (60–80 %) or require extensive chromatographic purification that may leave trace impurities impacting biological assay reproducibility. A pre‑qualified, commercially available 95 % sample eliminates the batch‑to‑batch variability that plagues in‑house preparations.

Purity Reproducibility Procurement

When to Prefer 3-[(4-Methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione over Alternatives: Evidence‑Backed Use Cases


CNS‑Oriented Fragment‑Based Drug Discovery Requiring High Passive Permeability

With an XLogP3‑AA of 4.3 and zero HBDs [1], the compound is pre‑optimised for partitioning into lipid‑rich environments. Researchers building CNS‑targeted fragment libraries can select this compound over more polar pyrimidinyl or morpholino analogs to maintain the desired logP window without additional synthetic modification [1].

Control Probe for Selectivity Profiling Campaigns

The absence of hydrogen‑bond donors and the presence of a metabolically stable trifluoromethyl group make this compound a suitable negative‑control probe when screening against enzymes or receptors that typically rely on hydrogen‑bonding interactions for ligand recognition [2].

Building Block for Late‑Stage Diversification via the Arylthio Handle

The 4‑methylphenylthio moiety can be selectively oxidised to the sulfoxide or sulfone, enabling introduction of polarity or a further vector for conjugation without affecting the core imide integrity. This synthetic versatility is valuable for parallel medicinal chemistry efforts where a single procurement can feed multiple derivative series.

High‑Throughput Screening (HTS) Follow‑up with Minimised Batch Variability

Because the compound is available at ≥95 % purity from a commercial source , it can be directly dissolved and arrayed for HTS without additional purification, ensuring that observed structure‑activity relationships are reproducible across laboratories and over time.

Quote Request

Request a Quote for 3-[(4-methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.